

Technical Guide: Fluo-3 Sodium Salt Fluorescence Quantum Yield

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Compound of Interest

Compound Name: *Fluo-3 (sodium salt)*

Cat. No.: *B10769945*

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Executive Summary

Fluo-3 sodium salt is a high-affinity, non-ratiometric calcium indicator derived from fluorescein. Unlike UV-excitable indicators (e.g., Fura-2), Fluo-3 is designed for excitation by the 488 nm argon-ion laser line, making it a staple in flow cytometry and confocal microscopy.

The critical photophysical characteristic of Fluo-3 is its massive fluorescence enhancement upon calcium binding.^{[1][2]} The quantum yield (

) shifts from a negligible value in the calcium-free state to approximately 0.14–0.18 in the calcium-saturated state. This guide details the photophysical mechanisms, precise quantum yield values, and the rigorous experimental protocols required to validate these parameters in an assay setting.

Key Specifications Table

Parameter	Value / Characteristic	Notes
Excitation Max	506 nm	Compatible with 488 nm laser lines
Emission Max	526 nm	Detectable via standard FITC filters
(sat)	0.14 – 0.18	Source-dependent (see Section 3)
(free)	< 0.001	Essentially non-fluorescent
Fluorescence Enhancement	> 100-fold	Due to relief of PET quenching
()	~325 – 390 nM	Temperature and ionic strength dependent
Extinction Coefficient ()	~100,000	At saturation

Photophysical Principles

Mechanism of Fluorescence Enhancement

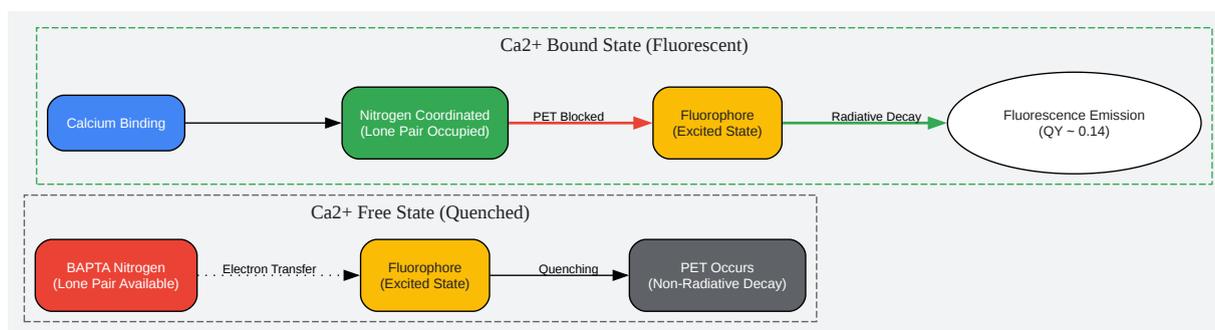
To understand the quantum yield of Fluo-3, one must understand the quenching mechanism that dictates its dynamic range. Fluo-3 consists of a fluorophore (fluorescein derivative) linked to a calcium chelator (BAPTA analog).

- **Free State (Quenched):** In the absence of calcium, the nitrogen lone pairs on the BAPTA moiety act as electron donors. Upon excitation of the fluorophore, an electron is transferred from the BAPTA nitrogen to the fluorophore's excited state via Photoinduced Electron Transfer (PET). This non-radiative decay pathway effectively quenches fluorescence, resulting in a near-zero quantum yield.

- Bound State (Active): When

binds to the BAPTA chelating pocket, the nitrogen lone pairs become coordinated with the metal ion. This lowers the energy of the nitrogen orbitals (increases oxidation potential), making thermodynamically unfavorable for PET to occur. Consequently, the excited fluorophore decays radiatively, restoring fluorescence.

Visualization: PET Mechanism & Activation



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Figure 1: Mechanism of Fluo-3 fluorescence activation via Photoinduced Electron Transfer (PET) modulation.

Quantitative Data Analysis

The quantum yield of Fluo-3 is not a static number; it is heavily dependent on the saturation state of the chelator.

Consensus Values

- Minta et al. (1989): The seminal paper describing Fluo-3 reports a quantum yield of 0.18 for the calcium-saturated complex.

- Thermo Fisher (Molecular Probes): Modern commercial documentation typically cites a value of 0.14 at saturation.

This discrepancy often arises from differences in the standard used for calibration (Fluorescein in 0.1 M NaOH is standard, but assumed QY values for Fluorescein vary slightly between 0.85 and 0.95 in older literature).

Comparative Table: Fluo-3 vs. Analogs

Indicator	()	(Quantum Yield)	Enhancement Factor
Fluo-3	325 nM	0.14	> 100x
Fluo-4	345 nM	0.14	> 100x
Fura-2	145 nM	0.49 (with)	Ratiometric Shift

Note: While Fura-2 has a higher QY, Fluo-3's visible excitation makes it superior for laser-scanning confocal systems.

Experimental Protocol: Determination of Quantum Yield

Objective: Determine the fluorescence quantum yield () of Fluo-3 sodium salt relative to a reference standard (Fluorescein).

Principle:

Where:

- : Gradient of the plot of integrated fluorescence intensity vs. absorbance.
- : Refractive index of the solvent (1.33 for aqueous buffers).
- : Standard (Fluorescein).

- : Unknown (Fluo-3).

Reagents & Equipment[4]

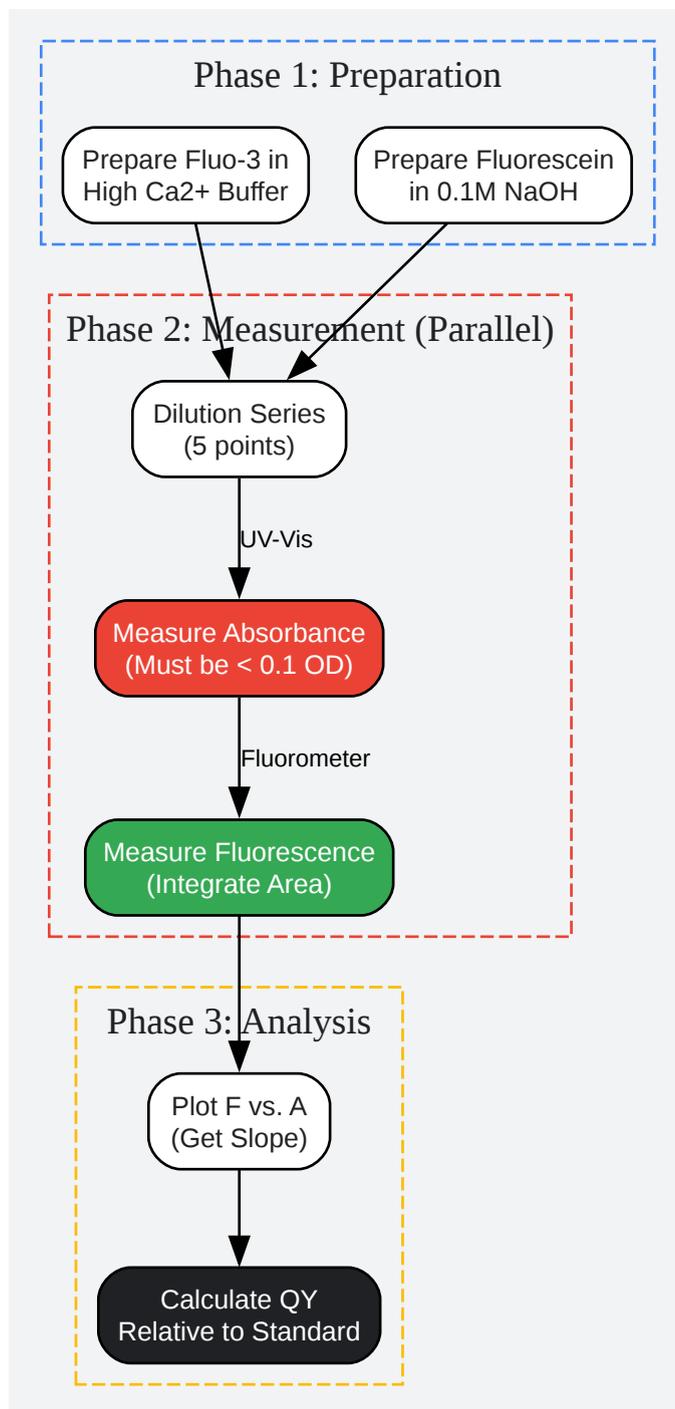
- Standard: Fluorescein (free acid) dissolved in 0.1 M NaOH ().
- Sample: Fluo-3 Pentapotassium Salt (dissolved in Calcium Calibration Buffer with 10 mM CaEGTA to ensure saturation).
- Buffer: 100 mM KCl, 10 mM MOPS, pH 7.2.
- Equipment: UV-Vis Spectrophotometer, Spectrofluorometer, 10mm quartz cuvettes.

Step-by-Step Workflow

- Preparation of Stock Solutions:
 - Prepare a 1 mM stock of Fluo-3 in DMSO.
 - Dilute into Calcium Saturation Buffer (10 mM) to create a working solution of ~5 μ M.
 - Prepare Fluorescein standard in 0.1 M NaOH.[3][4]
- Absorbance Tuning (The "0.1 Rule"):
 - Prepare a dilution series for both Fluo-3 and Fluorescein.
 - CRITICAL: Ensure the Optical Density (OD) at the excitation wavelength (488 nm or 506 nm) is below 0.1 (ideally 0.02 – 0.08) to avoid Inner Filter Effects (IFE).
 - Measure Absorbance () precisely for 4–5 concentration points.
- Fluorescence Acquisition:

- Using the exact same solutions, record the fluorescence emission spectra (500–650 nm).
- Excitation wavelength must match the wavelength used for absorbance measurement.
- Integrate the total area under the emission curve ()
).[5]
- Data Analysis:
 - Plot Integrated Fluorescence () on the Y-axis vs. Absorbance () on the X-axis.
 - Perform a linear regression to determine the slope () for both Fluo-3 and Fluorescein.
 - Calculate using the equation above.

Protocol Visualization



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Figure 2: Workflow for relative quantum yield determination of Fluo-3.

Critical Factors Influencing Quantum Yield

When applying these values to experimental models, researchers must account for environmental deviations.

Temperature Dependence

The

of Fluo-3 is temperature-sensitive.^{[6][7]} While the intrinsic quantum yield (

) is relatively stable, the apparent brightness at sub-saturating calcium levels changes significantly because the affinity changes.

- at 22°C: ~390 nM^{[1][2][7]}
- at 37°C: ~325 nM (Affinity increases with temperature)

pH Sensitivity

Fluo-3 is generally stable between pH 7.0 and 7.5. However, significant acidification (pH < 6.0) can protonate the BAPTA nitrogens. This protonation mimics calcium binding (blocking PET) but does not result in the full conformational change required for maximal fluorescence, potentially altering the baseline fluorescence and dynamic range.

Viscosity and Protein Binding

Unlike Fura-2, Fluo-3 exhibits minimal spectral shifts when binding to intracellular proteins, but the apparent

can shift. However, the quantum yield itself is largely determined by the internal PET mechanism and is less sensitive to viscosity than molecular rotors.

References

- Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores.^{[4][8]} *Journal of Biological Chemistry*, 264(14), 8171–8178.^{[4][8]}
- Thermo Fisher Scientific. Fluo-3 Calcium Indicators: Product Information. *Molecular Probes Handbook*.

- Harkins, A. B., Kurebayashi, N., & Baylor, S. M. (1993). Resting muscle calcium in frog determined with Fluo-3. *Biophysical Journal*, 65(2), 865–881.
- AAT Bioquest. Fluo-3, Sodium Salt: Spectrum and Properties.
- Lakowicz, J. R. (2006). *Principles of Fluorescence Spectroscopy* (3rd ed.). Springer. (Standard reference for QY protocols).

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Sources

- [1. documents.thermofisher.com](https://documents.thermofisher.com) [documents.thermofisher.com]
- [2. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - JP](#) [[thermofisher.com](https://www.thermofisher.com)]
- [3. nvlpubs.nist.gov](https://nvlpubs.nist.gov) [nvlpubs.nist.gov]
- [4. tsienlab.ucsd.edu](https://tsienlab.ucsd.edu) [tsienlab.ucsd.edu]
- [5. chem.uci.edu](https://chem.uci.edu) [chem.uci.edu]
- [6. Fluo-3 | AAT Bioquest](#) [aatbio.com]
- [7. Fluorescent Ca²⁺ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK](#) [[thermofisher.com](https://www.thermofisher.com)]
- [8. Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
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